molecular formula C13H13N3O2 B5910782 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime

Cat. No. B5910782
M. Wt: 243.26 g/mol
InChI Key: FOTAKYZZXWKROI-XNTDXEJSSA-N
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Description

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime, also known as HPTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HPTB has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is not fully understood. However, studies have shown that 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime interacts with certain enzymes, leading to their inhibition. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of acetylcholine, a neurotransmitter. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has also been shown to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in melanin synthesis.
Biochemical and Physiological Effects:
1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to have various biochemical and physiological effects. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve memory and cognitive function.

Advantages and Limitations for Lab Experiments

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has several advantages and limitations for lab experiments. One advantage of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is that it is relatively easy to synthesize. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is also stable under normal laboratory conditions. However, one limitation of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is that it has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime research. One direction is to study the potential applications of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime in drug development. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has shown potential as a lead compound for the development of new anticancer, antiviral, and antimicrobial drugs. Another direction is to study the mechanism of action of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime in more detail. Understanding the mechanism of action of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime can lead to the development of more potent and selective inhibitors of enzymes. Finally, future research can focus on improving the solubility of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime in water, which can make it easier to work with in aqueous solutions.
Conclusion:
In conclusion, 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has several advantages and limitations for lab experiments, and there are several future directions for 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime research. Understanding the potential applications and mechanisms of action of 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been synthesized using different methods, including the reaction of 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one with hydroxylamine hydrochloride in the presence of sodium acetate. The product obtained is then treated with sodium hydroxide to obtain 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime. Another method involves the reaction of 2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one with hydroxylamine hydrochloride in the presence of potassium carbonate. The product obtained is then treated with hydrochloric acid to obtain 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime.

Scientific Research Applications

1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has shown potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been studied for its anticancer, antiviral, and antimicrobial properties. 1-hydroxy-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.

properties

IUPAC Name

(NE)-N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-15-10-7-4-8-11-12(10)14-13(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17-18H,4,7-8H2/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTAKYZZXWKROI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2-phenyl-6,7-dihydro-1H-benzo[d]imidazol-4(5H)-one oxime

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